L-Lysine beta-naphthylamide carbonate
Overview
Description
L-Lysine beta-naphthylamide carbonate is a compound that combines the essential amino acid L-lysine with beta-naphthylamide and carbonate. L-lysine is known for its role in protein synthesis and various metabolic processes. The addition of beta-naphthylamide and carbonate groups modifies its properties, making it useful in specific scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine beta-naphthylamide carbonate typically involves the reaction of L-lysine with beta-naphthylamine in the presence of a carbonate source. The reaction conditions often include:
Solvent: Ethanol or water
Temperature: Room temperature to moderate heating
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Lysine beta-naphthylamide carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the lysine backbone.
Substitution: Substitution reactions can occur at the amine or carbonate groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various lysine derivatives .
Scientific Research Applications
L-Lysine beta-naphthylamide carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of L-Lysine beta-naphthylamide carbonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The beta-naphthylamide group may enhance its ability to penetrate cell membranes, while the carbonate group can influence its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- L-Lysine hydrochloride
- L-Lysine acetate
- L-Lysine monohydrochloride
Uniqueness
L-Lysine beta-naphthylamide carbonate is unique due to the presence of the beta-naphthylamide and carbonate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
carbonic acid;(2S)-2,6-diamino-N-naphthalen-2-ylhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.CH2O3/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14;2-1(3)4/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20);(H2,2,3,4)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQTLIHEPYBCP-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940416 | |
Record name | 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18905-74-3 | |
Record name | Carbonic acid, compd. with (S)-2,6-diamino-N-2-naphthalenylhexanamide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18905-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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